Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate is a synthetic organic compound that features a tert-butyl group, an aminophenyl group, and a diazepane ring with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the diazepane ring followed by the introduction of the tert-butyl and aminophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate is unique due to the presence of the diazepane ring with two fluorine atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H23F2N3O2 |
---|---|
Molecular Weight |
327.37 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-6,6-difluoro-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H23F2N3O2/c1-15(2,3)23-14(22)21-9-8-20(10-16(17,18)11-21)13-6-4-12(19)5-7-13/h4-7H,8-11,19H2,1-3H3 |
InChI Key |
RHYQVSLCNJAIER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)(F)F)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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